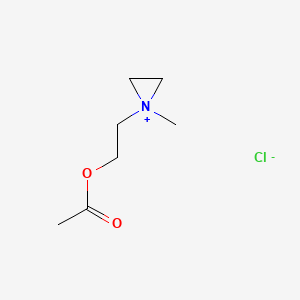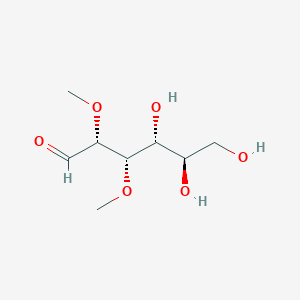
7-(2-Methylphenyl)pteridin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(2-Methylphenyl)pteridin-4-amine is a heterocyclic compound that belongs to the pteridine family Pteridines are known for their fused pyrimidine and pyrazine rings, and they play significant roles in various biological processes
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-Methylphenyl)pteridin-4-amine typically involves the reaction of 7-chloropterin with 2-methylphenylamine. The reaction is carried out in the presence of a base such as sodium hydride, which facilitates the substitution of the chlorine atom with the 2-methylphenylamine group . The reaction conditions often include refluxing the mixture in an appropriate solvent like dimethylformamide to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control, and employing purification techniques like recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
7-(2-Methylphenyl)pteridin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into dihydropteridines.
Substitution: The amino group at the 4-position can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydropteridines.
Substitution: Various substituted pteridines depending on the reagents used.
Aplicaciones Científicas De Investigación
7-(2-Methylphenyl)pteridin-4-amine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex pteridine derivatives.
Biology: Studied for its role in enzyme cofactors and metabolic pathways.
Industry: Used in the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 7-(2-Methylphenyl)pteridin-4-amine involves its interaction with various molecular targets. In biological systems, it can act as a cofactor for enzymes, facilitating redox reactions. The compound’s structure allows it to participate in electron transfer processes, making it crucial in metabolic pathways .
Comparación Con Compuestos Similares
Similar Compounds
Pterin: A basic pteridine compound with similar structural features.
Xanthopterin: Another pteridine derivative with distinct biological roles.
Leucopterin: Known for its presence in butterfly wings and its unique properties.
Uniqueness
7-(2-Methylphenyl)pteridin-4-amine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its 2-methylphenyl group enhances its solubility and reactivity compared to other pteridines .
Propiedades
Número CAS |
30146-30-6 |
|---|---|
Fórmula molecular |
C13H11N5 |
Peso molecular |
237.26 g/mol |
Nombre IUPAC |
7-(2-methylphenyl)pteridin-4-amine |
InChI |
InChI=1S/C13H11N5/c1-8-4-2-3-5-9(8)10-6-15-11-12(14)16-7-17-13(11)18-10/h2-7H,1H3,(H2,14,16,17,18) |
Clave InChI |
RYYKKPVXXZJWEG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1C2=CN=C3C(=NC=NC3=N2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![dibutyl-[3-(2-ethoxy-5-fluorobenzoyl)oxypropyl]azanium;chloride](/img/structure/B13747589.png)
![Ethyl-(8a'R)-8a'-methyl-6'-oxo-3',4',6',7',8',8a'-hexahydro-2'H-spiro[1,3-dioxolane-2,1'-naphthalene]-5'-carboxylate](/img/structure/B13747593.png)
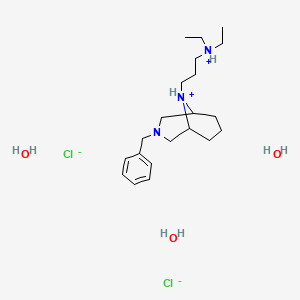
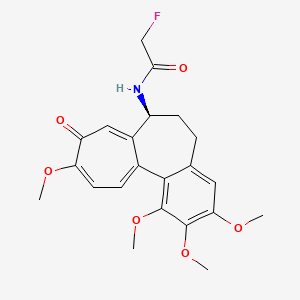
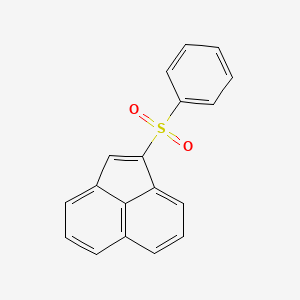
![4-[4-[3-[3,5-bis[4-(4-formylphenyl)phenyl]-2,4,6-trimethylphenyl]-5-[4-(4-formylphenyl)phenyl]-2,4,6-trimethylphenyl]phenyl]benzaldehyde](/img/structure/B13747637.png)
